molecular formula C6H6BrNO2S B3244592 2-Bromo-4-ethylthiazole-5-carboxylic acid CAS No. 162651-08-3

2-Bromo-4-ethylthiazole-5-carboxylic acid

Cat. No.: B3244592
CAS No.: 162651-08-3
M. Wt: 236.09 g/mol
InChI Key: UJAWSAVHFAQCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethylthiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 2-position, an ethyl group at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-ethylthiazole-5-carboxylic acid typically involves the bromination of 4-ethylthiazole-5-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethylthiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include 2-amino-4-ethylthiazole-5-carboxylic acid, 2-thio-4-ethylthiazole-5-carboxylic acid, and 2-alkoxy-4-ethylthiazole-5-carboxylic acid.

    Oxidation Reactions: Products include 2-bromo-4-formylthiazole-5-carboxylic acid and this compound.

    Reduction Reactions: Products include 2-bromo-4-ethylthiazole-5-methanol and 2-bromo-4-ethylthiazole-5-aldehyde.

Scientific Research Applications

2-Bromo-4-ethylthiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethylthiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and reactivity. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylthiazole-5-carboxylic acid
  • 2-Bromo-4-ethylthiazole-5-carboxylate
  • 2-Bromo-4-methylthiazole-5-carboxylate

Uniqueness

2-Bromo-4-ethylthiazole-5-carboxylic acid is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents. This structural variation can lead to differences in solubility, stability, and interaction with biological targets, making it a valuable compound for specific research applications.

Properties

IUPAC Name

2-bromo-4-ethyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAWSAVHFAQCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=N1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101262531
Record name 5-Thiazolecarboxylic acid, 2-bromo-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162651-08-3
Record name 5-Thiazolecarboxylic acid, 2-bromo-4-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162651-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-bromo-4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101262531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-ethylthiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-ethylthiazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-Bromo-4-ethylthiazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-Bromo-4-ethylthiazole-5-carboxylic acid
Reactant of Route 5
2-Bromo-4-ethylthiazole-5-carboxylic acid
Reactant of Route 6
2-Bromo-4-ethylthiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.